molecular formula C19H11Cl2N5O5 B15009052 N,2-bis(4-chlorophenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

N,2-bis(4-chlorophenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

Cat. No.: B15009052
M. Wt: 460.2 g/mol
InChI Key: AUIMARNZJIOEKU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and nitro functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of more highly oxidized nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro and amino groups may play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C19H11Cl2N5O5

Molecular Weight

460.2 g/mol

IUPAC Name

N,2-bis(4-chlorophenyl)-1-hydroxy-4,6-dinitroindazol-3-imine

InChI

InChI=1S/C19H11Cl2N5O5/c20-11-1-5-13(6-2-11)22-19-18-16(9-15(25(28)29)10-17(18)26(30)31)24(27)23(19)14-7-3-12(21)4-8-14/h1-10,27H

InChI Key

AUIMARNZJIOEKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=C(C=C4)Cl)O)Cl

Origin of Product

United States

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